Allicin - 539-86-6

Allicin

Catalog Number: EVT-258170
CAS Number: 539-86-6
Molecular Formula: C6H10OS2
Molecular Weight: 162.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Allicin (diallylthiosulfinate) is a volatile organosulfur compound renowned for its distinct pungent odor, which becomes noticeable upon the crushing of garlic (Allium sativum L.) cloves. [ [] ] This compound is not naturally present within intact garlic cloves but arises from the enzymatic conversion of alliin (S-allyl-L-cysteine sulfoxide) by the enzyme alliinase. [ [], [] ] This reaction occurs only when the garlic clove's physical structure is disrupted, bringing the spatially separated alliin and alliinase into contact.

Allicin is classified as a thiosulfinate, a group of organosulfur compounds characterized by the presence of a sulfinyl (–S(O)–) functional group bonded to two organyl groups, in this case, allyl groups. [ [] ] This compound plays a crucial role in garlic's defense mechanism against pests and microbes. [ [] ] In the realm of scientific research, allicin has garnered significant attention for its wide-ranging biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties. [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ] These diverse properties have made allicin a focal point in investigations exploring its potential therapeutic applications.

Future Directions
  • Improved Delivery Systems: Allicin's instability and pungent odor present significant challenges for its clinical translation. Developing novel delivery systems, such as nanoparticles or liposomes, could enhance allicin's stability, mask its odor, and improve its bioavailability, making it more suitable for therapeutic use. [ [], [] ]
  • Synergistic Effects: Research investigating the synergistic effects of allicin in combination with other therapeutic agents, such as conventional antibiotics or chemotherapeutic drugs, could lead to the development of more effective treatment strategies. [ [], [] ]

Alliin

Compound Description: Alliin (S-allyl-L-cysteine sulfoxide) is a natural sulfur-containing amino acid found in garlic. It is a key precursor to allicin and is converted to allicin in a reaction catalyzed by the enzyme alliinase when garlic tissue is damaged. [] Unlike allicin, alliin itself does not exhibit significant antiproliferative activity. []

Relevance: Alliin is the direct precursor to allicin and shares a similar structure with an added oxygen atom on the sulfur. [, ] The conversion of alliin to allicin is essential for the biological activity observed in crushed garlic, highlighting the importance of this structural difference.

Diallyl Disulfide

Compound Description: Diallyl disulfide (DADS) is an organosulfur compound found in garlic and is one of the main decomposition products of allicin. [, ] DADS also exhibits various biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects. [, ]

Relevance: Diallyl disulfide is a product of allicin transformation and shares a similar structure, containing two allyl groups linked by a disulfide bond. [, ] The presence of the disulfide moiety is significant as it contributes to the biological activity of both compounds. [, ]

Diallyl Trisulfide

Compound Description: Diallyl trisulfide (DATS) is another organosulfur compound found in garlic. It is structurally similar to allicin and diallyl disulfide, with an additional sulfur atom in the sulfide bridge. DATS also exhibits a range of biological activities, including anti-cancer and antimicrobial effects. []

Relevance: Diallyl trisulfide is structurally similar to allicin, belonging to the allyl sulfide group, and shares its sulfur-containing nature. [] The presence of three sulfur atoms in DATS might contribute to different reactivity and potentially distinct biological activities compared to allicin.

S-Allylcysteine

Compound Description: S-allylcysteine (SAC) is a water-soluble organosulfur compound derived from garlic. Unlike allicin, SAC is relatively stable and does not possess a disulfide bond. [] While it exhibits some biological activity, it is generally considered less potent than allicin. [, ]

Prosultiamine

Compound Description: Prosultiamine, a synthetic allithiamine analog, contains a disulfide moiety similar to allicin. [, ] It is used clinically to treat vitamin B1 deficiency and demonstrates potential therapeutic effects against HTLV-I infection by inducing apoptosis in infected cells. [, ]

Relevance: Prosultiamine is a homolog of allithiamine, which is synthesized from allicin and thiamine. [, ] The presence of the disulfide moiety in both prosultiamine and allicin contributes to their cytotoxic activity and suggests a shared mechanism of action involving interaction with thiol groups in cells. [, ]

Vinyldithiins

Compound Description: Vinyldithiins, including 2-vinyl-[4H]-1,3-dithiine and 3-vinyl-[4H]-1,2-dithiine, are allicin transformation products identified through LC-MS analysis. [] These compounds possess a cyclic disulfide structure and exhibit biological activities, including cytotoxic and antimicrobial effects. []

Relevance: Vinyldithiins are structurally related to allicin as they are formed during allicin's transformation and share a disulfide bond in their structure. [] They exhibit similar pharmacokinetic behavior to allicin, suggesting potential for shared metabolic pathways and biological targets. []

Source and Classification

Allicin is classified as a thioester and is derived from alliin, another sulfur compound found in garlic. When garlic is crushed or chopped, an enzyme called allinase catalyzes the conversion of alliin to allicin. This compound is responsible for the characteristic aroma of fresh garlic and exhibits various biological activities, including antimicrobial and antioxidant properties .

Synthesis Analysis

Methods of Synthesis

The synthesis of allicin can be achieved through several methods:

  1. Enzymatic Conversion: The most common method involves the enzymatic conversion of alliin to allicin using allinase. This process occurs when garlic is mechanically disrupted, allowing allinase to interact with alliin. Optimal conditions include maintaining a concentration of alliin between 10% to 30% and performing the reaction at low temperatures to prevent degradation of the enzyme .
  2. Chemical Oxidation: Allicin can also be synthesized chemically by oxidizing allyl disulfide with hydrogen peroxide in an acidic medium. The reaction conditions typically involve low temperatures (0°C to room temperature) to minimize side reactions and degradation . Recent advancements have improved this method, allowing for higher yields and purities using catalysts like acetic acid .
  3. Alternative Methods: Other methods include oxidation using m-chloroperbenzoic acid or magnesium monoperoxyhydrate in the presence of ammonium-butyl sulfate. These methods also operate under controlled temperature conditions to ensure high purity of the final product .

Technical Parameters

  • Temperature Control: Critical for maintaining enzyme activity during enzymatic synthesis.
  • Concentration of Reactants: Optimal concentrations of alliin (15%-25%) enhance yield.
  • Reaction Time: Typically ranges from several minutes to hours depending on the method employed.
Molecular Structure Analysis

Allicin has the chemical formula C6H10O1S2C_{6}H_{10}O_{1}S_{2} and features a unique molecular structure characterized by a thioester bond. The structure can be represented as follows:

CH2=CHCH2S(=O)SCH2CH=CH2\text{CH}_2=CH-CH_2-S(=O)-S-CH_2-CH=CH_2

Structural Characteristics

  • Functional Groups: Allicin contains multiple functional groups including double bonds and sulfur atoms that contribute to its reactivity.
  • Isomerism: Allicin exists in different stereoisomeric forms due to its double bonds, which can influence its biological activity.
Chemical Reactions Analysis

Allicin is involved in various chemical reactions primarily due to its reactive sulfur groups:

  1. Decomposition: Allicin is unstable and can decompose into various sulfur compounds under heat or acidic conditions.
  2. Reactivity with Nucleophiles: It readily reacts with nucleophiles, making it useful in synthesizing other sulfur-containing compounds.
  3. Antioxidant Activity: Allicin exhibits antioxidant properties by scavenging free radicals, which is beneficial in preventing oxidative stress .

Technical Details

  • Kinetics: The synthesis reaction kinetics have been studied using high-performance liquid chromatography (HPLC), revealing first-order kinetics with respect to hydrogen peroxide concentration .
  • Reaction Conditions: Low temperatures are essential to prevent side reactions that could lead to lower yields.
Mechanism of Action

The biological activity of allicin is largely attributed to its ability to interact with cellular components:

  1. Antimicrobial Action: Allicin disrupts microbial cell membranes and inhibits key enzymes involved in bacterial metabolism.
  2. Antioxidant Mechanism: It scavenges free radicals and reduces oxidative damage by donating electrons .
  3. Enzyme Inhibition: Allicin can inhibit certain enzymes such as cyclooxygenase, which may contribute to its anti-inflammatory effects.

Relevant Data

Studies have shown that allicin's antimicrobial activity is effective against a broad spectrum of pathogens including bacteria, fungi, and viruses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Allicin typically appears as a pale yellow oil.
  • Odor: Characteristic pungent garlic smell.
  • Solubility: It is soluble in organic solvents but less so in water.

Chemical Properties

  • Stability: Allicin is relatively unstable; it decomposes quickly when exposed to heat or acidic environments.
  • Boiling Point: Approximately 100°C under reduced pressure.
  • pH Sensitivity: Its stability decreases significantly under acidic conditions.
Applications

Allicin has numerous applications across various fields:

  1. Pharmaceuticals: Used for its antimicrobial properties; potential applications in treating infections.
  2. Nutraceuticals: Incorporated into dietary supplements for health benefits related to cardiovascular health and immune support.
  3. Food Industry: Used as a natural preservative due to its antimicrobial properties; enhances flavor profiles in culinary applications.
  4. Cosmetics: Explored for use in skincare products due to its antioxidant properties.
Biosynthesis and Enzymatic Pathways of Allicin

Alliinase-Mediated Conversion of Alliin to Allicin

Allicin (diallyl thiosulfinate) is not present in intact garlic cloves but forms rapidly upon tissue damage through a highly specific enzymatic reaction. The non-proteinogenic amino acid alliin (S-allyl-L-cysteine sulfoxide) serves as the primary precursor, which is hydrolyzed by the enzyme alliinase (alliin lyase, EC 4.4.1.4). This pyridoxal 5′-phosphate (PLP)-dependent enzyme catalyzes a β-elimination reaction, cleaving the C-S bond in alliin to yield allyl sulfenic acid, ammonia, and pyruvate. Two molecules of allyl sulfenic acid then spontaneously condense to form one molecule of allicin (Figure 1) [5] [9].

The reaction kinetics are exceptionally efficient:

  • Optimal pH: 5.5–7.0, with rapid inhibition below pH 3.5 [10]
  • Temperature sensitivity: Maximal activity at 35°C, with denaturation above 55°C [4]
  • Reaction speed: >97% conversion within 30 seconds at 37°C [3]

Table 1: Key Biochemical Parameters of Alliinase Activity

ParameterValueSignificance
Molecular Weight110 kDaHomodimeric structure (2 × 55 kDa subunits)
Km for Alliin0.83 mMHigh substrate affinity
Vmax74.65 U/mgEfficient catalytic turnover
PLP Cofactor RequirementEssentialFacilitates C-S bond cleavage

Notably, alliinase exhibits absolute substrate specificity for cysteine sulfoxides, with negligible activity against non-sulfoxidized precursors. This specificity ensures precise allicin generation upon cellular damage [4] [8].

Compartmentalization of Precursors in Allium sativum Cellular Architecture

The biosynthesis of allicin requires strict spatial separation of substrates and enzymes within garlic cells:

  • γ-Glutamyl peptides: Stored in vacuoles, these serve as alliin precursors. The peptide γ-glutamyl-S-allyl-L-cysteine (GSAC) constitutes 40–60% of garlic's sulfur compounds [1] [7].
  • Transpeptidation: Vacuolar γ-glutamyl transpeptidases (AsGGT1-4) convert GSAC to S-allyl-L-cysteine, which is subsequently oxidized to alliin in the cytosol [1].
  • Enzyme sequestration: Alliinase accumulates in vacuolar vesicles, physically isolated from cytosolic alliin until tissue disruption occurs [3].

Recent genomic studies reveal that garlic expresses at least four γ-glutamyl transpeptidase genes (AsGGT1-4), located on different chromosomes. While AsGGT1, AsGGT2, and AsGGT4 encode functional enzymes, AsGGT3 contains frameshift mutations suggesting pseudogenization in some cultivars [1]. This compartmentalization strategy prevents premature allicin formation while enabling explosive synthesis upon herbivory or mechanical damage.

Figure 1: Cellular Compartmentalization in Garlic Cloves

[ Vacuole 1 ]       [ Cytosol ]        [ Vacuole 2 ]  | γ-Glutamyl  |     | Alliin     |     | Alliinase  |  | transpeptidases|   | (S-allyl-  |     | (inactive) |  | GSAC →      |     | cysteine   |     |            |  | S-allyl-L-  |     | sulfoxide) |     |            |  | cysteine    |________________________|            |  ↑                         |  | Oxidation               | Tissue Damage  ↓                         |  | Alliin in cytosol |◄_____________|  

Evolutionary Conservation of Thiosulfinate Biosynthetic Mechanisms in Allium spp.

The thiosulfinate biosynthesis pathway exhibits remarkable conservation across the genus Allium, though with species-specific variations:

  • Enzyme homology: Alliinases from A. sativum (garlic), A. cepa (onion), and A. ampeloprasum (leek) share >85% amino acid sequence identity and conserved PLP-binding domains [8].
  • Substrate diversification: While garlic primarily utilizes alliin, onions convert isoalliin (trans-(+)-S-(1-propenyl)-L-cysteine sulfoxide) to propanthial S-oxide (the lachrymatory factor) via homologous alliinases [5] [6].
  • Genetic architecture: Alliinase genes maintain conserved genomic structures across species, typically containing seven exons and encoding signal peptides for vacuolar targeting [1] [8].

Phylogenetic analyses reveal that alliinase diverged early in Allium evolution, with gene duplication events giving rise to tissue-specific isoforms. For example, root-specific alliinases in A. fistulosum (Welsh onion) may provide soil pathogen resistance, while bulb-specific isoforms protect storage tissues [6] [8]. This conservation underscores the adaptive significance of thiosulfinate biosynthesis in plant defense.

Table 2: Evolutionary Variations in Thiosulfinate Biosynthesis Across Allium Species

SpeciesPrimary SulfoxideThiosulfinate ProductBiological Role
A. sativum (garlic)AlliinAllicinBroad-spectrum antimicrobial
A. cepa (onion)IsoalliinPropanthial S-oxideHerbivore deterrent (eye irritation)
A. ursinum (ramson)AlliinAllicinFungal resistance
A. ampeloprasum (leek)MethiinMethyl methanethiosulfinateInsect antifeedant

Challenges in Elucidating Double-Bond Origin in Alliin Biosynthesis

The biosynthetic origin of the allyl group's double bond in alliin remains a persistent enigma in Allium biochemistry. Key challenges include:

  • Inconclusive tracer studies: Granroth's seminal 1970s experiments demonstrated that [¹⁴C]-serine incorporates into the cysteine backbone of alliin, but the allyl group's origin remains unresolved. Unlike onion's isoalliin (derived from methacrylic acid), garlic's allyl group shows no precursor-product relationship with known metabolites [5] [9].
  • Hypothetical pathways: Two proposed routes remain experimentally unverified:
  • Deamination-decarboxylation: S-allylation of cysteine via an unidentified allyl donor
  • Oxidative modification: Desaturation of propylcysteine derivatives, though no desaturase has been identified [5].
  • Technical limitations: The instability of proposed intermediates (e.g., allyl thiols) complicates metabolic flux analysis. Additionally, the multi-step conversion from γ-glutamyl peptides obscures tracer incorporation pathways [1] [9].

Modern approaches are addressing these challenges:

  • CRISPR-mediated knockout screens: Targeting candidate genes in the Allium γ-glutamyl peptide pathway
  • Stable isotope labeling: Using [U-¹³C]-glucose to trace carbon flux in hydroponically grown garlic
  • Heterologous expression: Reconstituting biosynthetic steps in Nicotiana benthamiana [1]. Resolution of this pathway could enable metabolic engineering of allicin production in non-Allium systems.

Properties

CAS Number

539-86-6

Product Name

Allicin

IUPAC Name

3-prop-2-enylsulfinylsulfanylprop-1-ene

Molecular Formula

C6H10OS2

Molecular Weight

162.3 g/mol

InChI

InChI=1S/C6H10OS2/c1-3-5-8-9(7)6-4-2/h3-4H,1-2,5-6H2

InChI Key

JDLKFOPOAOFWQN-UHFFFAOYSA-N

SMILES

C=CCS(SCC=C)=O

Solubility

24 mg/mL at 10 °C

Synonyms

allicin
allimin
allylthiosulfinate
diallyl disulfide-oxide

Canonical SMILES

C=CCSS(=O)CC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.